molecular formula C12H16OSe B14286473 2,2-Dimethyl-3-(phenylselanyl)oxolane CAS No. 114524-24-2

2,2-Dimethyl-3-(phenylselanyl)oxolane

Cat. No.: B14286473
CAS No.: 114524-24-2
M. Wt: 255.23 g/mol
InChI Key: BJLHCVFOSNQWIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(phenylselanyl)oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(phenylselanyl)oxolane typically involves the reaction of 2,2-dimethyl-3-hydroxyoxolane with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselenyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(phenylselanyl)oxolane can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding oxolane.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding oxolane without the phenylselanyl group.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(phenylselanyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential as an antioxidant.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for selenium-containing drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenylselanyl)oxolane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The oxolane ring provides a stable framework that can undergo various chemical transformations, making the compound versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(phenylthio)oxolane: Similar structure but with a sulfur atom instead of selenium.

    2,2-Dimethyl-3-(phenylseleno)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

2,2-Dimethyl-3-(phenylselanyl)oxolane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom provides different reactivity and potential biological activity, making this compound particularly interesting for research in selenium chemistry and its applications.

Properties

CAS No.

114524-24-2

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

2,2-dimethyl-3-phenylselanyloxolane

InChI

InChI=1S/C12H16OSe/c1-12(2)11(8-9-13-12)14-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

BJLHCVFOSNQWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)[Se]C2=CC=CC=C2)C

Origin of Product

United States

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